molecular formula C27H23N3O3S B11439103 2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide

2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B11439103
M. Wt: 469.6 g/mol
InChI Key: ZCMWXYRXRNDLDW-UHFFFAOYSA-N
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Description

2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a benzothieno[3,2-d]pyrimidine core, which is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: This step involves the alkylation of the core structure using benzyl halides in the presence of a base.

    Acylation Reaction: The final step involves the acylation of the intermediate product with 3,4-dimethylphenylacetyl chloride in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and acetamide positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a therapeutic agent. Its heterocyclic core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

Preliminary studies suggest that the compound may have anti-inflammatory and anticancer properties. It is being investigated for its ability to inhibit specific enzymes and pathways involved in disease progression.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylphenyl)acetamide
  • 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methylphenyl)acetamide

Uniqueness

The presence of the 3,4-dimethylphenyl group in 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide distinguishes it from similar compounds. This structural variation can lead to differences in biological activity, chemical reactivity, and physical properties.

Properties

Molecular Formula

C27H23N3O3S

Molecular Weight

469.6 g/mol

IUPAC Name

2-(3-benzyl-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl)-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C27H23N3O3S/c1-17-12-13-20(14-18(17)2)28-23(31)16-29-24-21-10-6-7-11-22(21)34-25(24)26(32)30(27(29)33)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,28,31)

InChI Key

ZCMWXYRXRNDLDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)SC5=CC=CC=C53)C

Origin of Product

United States

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